3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride
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Overview
Description
3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride is a chemical compound that belongs to the class of oxazolidinones It is characterized by the presence of a piperidine ring and an oxazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride typically involves the reaction of piperidine derivatives with oxazolidine-2,4-dione. One common method includes the use of piperidine-4-carboxylic acid as a starting material, which undergoes cyclization with oxazolidine-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield piperidine derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce piperidine derivatives with different substituents .
Scientific Research Applications
3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including its effects on various cellular processes.
Industrial Applications: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound shares a similar piperidine moiety and is used in medicinal chemistry for its antiproliferative activity.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Another compound with a piperidine ring, known for its antibacterial activity.
Uniqueness
3-(4-Piperidinyl)-1,3-oxazolidine-2,4-dione hydrochloride is unique due to its specific combination of the piperidine and oxazolidine-2,4-dione moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-piperidin-4-yl-1,3-oxazolidine-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.ClH/c11-7-5-13-8(12)10(7)6-1-3-9-4-2-6;/h6,9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRFRCRTGNFNBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)COC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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